N-(2,3-dimethylphenyl)-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
Overview
Description
N-(2,3-dimethylphenyl)-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is a useful research compound. Its molecular formula is C19H20N2O3 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.14739250 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Potential Pesticides
Research by Olszewska et al. (2011) on N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which shares structural similarities with the query compound, identified these derivatives as potential pesticides. The study provided new powder diffraction data essential for characterizing these organic compounds, contributing valuable information for their potential application in pest control (Olszewska, Tarasiuk, & Pikus, 2011).
PET Ligands for Central NK1 Receptors
Mey et al. (2005) described the synthesis and biodistribution of [11C]R116301, a compound evaluated as a potential positron emission tomography (PET) ligand for investigating central neurokinin(1) (NK1) receptors. This research suggests that derivatives of the query compound could have applications in neuroimaging, particularly in studying brain functions and disorders related to NK1 receptor activity (Mey et al., 2005).
Organic Synthesis Processes
Guillaume et al. (2003) provided a practical process for making N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, starting from piperazine and N-chloroacetyl-2,6-xylidine. This research highlights the relevance of similar compounds in facilitating organic synthesis processes, particularly in synthesizing compounds with potential medicinal applications (Guillaume, Cuypers, Vervest, Smaele, & Leurs, 2003).
Antimicrobial and Anthelmintic Activities
Khan et al. (2019) explored benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide for their antimicrobial, antifungal, and anthelmintic activities. Some compounds demonstrated significant biological activities, suggesting the potential for developing new antimicrobial and anthelmintic agents based on modifications of the query compound and its derivatives (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-12-7-8-17-16(9-12)21(19(23)11-24-17)10-18(22)20-15-6-4-5-13(2)14(15)3/h4-9H,10-11H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRVGQUQDSEQQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=O)N2CC(=O)NC3=CC=CC(=C3C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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